1-(3-Phenylpropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-(3-phenylpropyl)-3-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS/c27-20(21-11-4-7-15-5-2-1-3-6-15)22-13-19-24-23-18-9-8-17(25-26(18)19)16-10-12-28-14-16/h1-3,5-6,8-10,12,14H,4,7,11,13H2,(H2,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUODNLQWSBISET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenylpropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophenyl group: This step may involve a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophenyl group to the triazolopyridazine core.
Attachment of the phenylpropyl group: This can be done through alkylation reactions using suitable alkyl halides.
Formation of the urea linkage: The final step involves the reaction of an amine with an isocyanate or carbamoyl chloride to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Phenylpropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases due to its unique structural features.
Industry: As a precursor for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Phenylpropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The triazolopyridazine moiety may play a crucial role in binding to the target site, while the phenylpropyl and thiophenyl groups may enhance the compound’s affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Key Differences :
Nitrogen-Rich Heterocycles
Tetrazine-based compounds () share high nitrogen content with the target compound. For example, 1,2,4,5-tetrazine has a nitrogen mass fraction of 68.3%, compared to ~50% in the triazolo-pyridazine core.
Urea-Containing Therapeutic Agents
Urea derivatives are prevalent in kinase inhibitors like gefitinib (), which targets EGFR mutations in lung cancer. While gefitinib lacks a triazolo-pyridazine system, its urea-like quinazoline core demonstrates the importance of hydrogen-bonding motifs in drug-receptor interactions. The target compound’s urea group may similarly engage with kinase ATP-binding pockets, though its thiophene and triazolo-pyridazine groups could alter selectivity or resistance profiles .
Research Findings and Challenges
- Synthesis : The triazolo-pyridazine core likely requires multi-step cyclization, contrasting with the one-pot triazine synthesis described in . Thiophene incorporation may involve Suzuki-Miyaura coupling or direct substitution .
- Biological Activity: No direct data exists for the target compound, but analogous triazolo-pyridazine derivatives have shown kinase inhibitory activity. For example, MET amplification in EGFR-resistant cancers () highlights the need for compounds targeting alternative pathways, where the thiophene group’s hydrophobicity might improve blood-brain barrier penetration.
- Stability : The fused triazolo-pyridazine system likely offers greater thermal stability than unfused triazoles, akin to tetrazines in energetic materials ().
Biologische Aktivität
The compound 1-(3-Phenylpropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea (CAS Number: 1904367-05-0) is a novel derivative with potential biological activities, particularly in oncology. Its structure combines a phenylpropyl moiety with a triazolo-pyridazine scaffold, which has been associated with various pharmacological effects.
- Molecular Formula : C20H20N6OS
- Molecular Weight : 392.5 g/mol
- Structure : The compound features a complex arrangement of aromatic rings and heterocycles that contribute to its biological properties.
Biological Activity Overview
Recent studies have highlighted the compound's potential as an inhibitor of c-Met kinase, which plays a crucial role in cancer cell proliferation and survival. The biological activity of this compound has been evaluated through various in vitro assays.
In Vitro Studies
-
Cytotoxicity :
- The compound was tested against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- Results indicated moderate cytotoxicity with IC50 values indicating effectiveness at low concentrations. For example, the most promising analogs showed IC50 values of 1.06 ± 0.16 μM for A549 cells and 1.23 ± 0.18 μM for MCF-7 cells .
- c-Met Kinase Inhibition :
Structure-Activity Relationship (SAR)
The structure of the compound allows for interactions at the ATP-binding site of the c-Met kinase, which is essential for its inhibitory action. Modifications to the phenyl and thiophene groups can influence the potency and selectivity of the compound against different kinases .
Case Studies
Several case studies have been documented regarding related compounds in the triazolo-pyridazine family:
- Compound 12e : A close analog showed significant cytotoxicity across multiple cancer cell lines and was effective in inducing apoptosis in A549 cells by arresting them in the G0/G1 phase of the cell cycle .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 12e | A549 | 1.06 ± 0.16 | Apoptosis induction |
| 12e | MCF-7 | 1.23 ± 0.18 | Apoptosis induction |
| 12e | HeLa | 2.73 ± 0.33 | Apoptosis induction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
